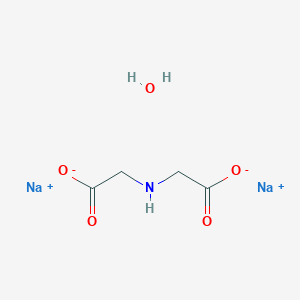

DisodiuM IMinodiacetate Hydrate

Description

Historical Trajectory of Iminodiacetate (B1231623) Ligands in Chemical Science

The journey of iminodiacetate ligands in chemical science began with the pioneering work of Schwarzenbach in the early 1950s, who first introduced iminodiacetic acid as a popular chelating agent. wikipedia.org Research into the coordination chemistry of iminodiacetic acid with various metal ions, including rare earth elements, dates back to the early 1960s. acs.org A significant development in the industrial application of iminodiacetate derivatives came with Monsanto's development of a novel, safer, and more efficient synthesis for disodium (B8443419) iminodiacetate (DSIDA). epa.gov This new process, which utilizes a copper-catalyzed dehydrogenation of diethanolamine, represented a major advancement over the traditional Strecker process that involved hazardous materials like hydrogen cyanide and formaldehyde. epa.gov This innovation, recognized with a Presidential Green Chemistry Challenge Award in 1996, highlighted the growing importance of sustainable chemical synthesis. epa.gov

Strategic Importance of Disodium Iminodiacetate Hydrate (B1144303) in Contemporary Academic Research

Disodium iminodiacetate hydrate serves as a crucial component in a wide array of academic research endeavors, primarily due to its function as a chelating agent and a versatile chemical intermediate. chemicalbook.com Its ability to form stable complexes with a variety of metal ions is fundamental to its utility.

One of the most prominent applications is in the preparation of immobilized metal affinity chromatography (IMAC) resins. Resins functionalized with iminodiacetic acid, such as Chelex 100, are widely used for the purification of proteins, particularly those with polyhistidine tags. taylorandfrancis.com The iminodiacetate group chelates metal ions like Ni²⁺, which then selectively bind to the histidine residues of the tagged proteins, allowing for their separation and purification. taylorandfrancis.com

Furthermore, disodium iminodiacetate is a key intermediate in the synthesis of the widely used herbicide, glyphosate (B1671968). epa.govchemistryforsustainability.org The development of greener synthesis routes for DSIDA has been a significant focus, aiming to reduce the environmental impact of glyphosate production. epa.govsnu.ac.kr Research in this area explores alternative catalysts and reaction pathways to improve yield and minimize hazardous byproducts. researchgate.net

The coordination chemistry of iminodiacetate continues to be an active area of research, with studies focusing on the synthesis and characterization of novel metal complexes with potential applications in catalysis and materials science. researchgate.net For instance, manganese complexes with iminodiacetate derivatives have shown catalytic activity in the epoxidation of alkenes. taylorandfrancis.com

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₅NNa₂O₄·xH₂O cymitquimica.com |

| Appearance | White to almost white crystalline powder cymitquimica.com |

| Key Function | Chelating Agent |

| Primary Use in Research | Intermediate for synthesis, Ligand in coordination chemistry chemicalbook.com |

Multidisciplinary Research Landscape Encompassing this compound

The influence of this compound extends across a diverse range of scientific fields, underscoring its multidisciplinary importance.

Environmental Science: Iminodiacetate-functionalized materials are extensively studied for the removal of heavy metal ions from aqueous solutions. taylorandfrancis.com These chelating resins can effectively adsorb ions such as copper, lead, and cadmium, offering a promising technology for water remediation. taylorandfrancis.com The efficiency of metal ion removal can often be controlled by adjusting the pH of the solution. taylorandfrancis.com

Catalysis: The ability of iminodiacetate to form stable complexes with various metal ions makes it a valuable ligand in the development of novel catalysts. researchgate.net Research has explored the use of copper-zirconia and other metal-based catalysts for the synthesis of disodium iminodiacetate itself, focusing on improving catalytic activity and stability. researchgate.net Furthermore, complexes of iminodiacetate derivatives with metals like manganese have been investigated for their catalytic properties in organic reactions. taylorandfrancis.com

Materials Science: In materials science, iminodiacetate is used to create functional materials. For example, ion-exchange resins incorporating iminodiacetic acid groups are commercially available and widely used. taylorandfrancis.com There is also research into the development of one-dimensional coordination polymers with iminodiacetate-based ligands for catalytic applications. taylorandfrancis.com

Biochemistry and Biotechnology: As previously mentioned, the primary role of disodium iminodiacetate in this field is in the form of IMAC for protein purification. taylorandfrancis.com This technique is a cornerstone of modern biotechnology, enabling the isolation of specific proteins for further study and application.

Agriculture: The synthesis of glyphosate, a major herbicide, relies on disodium iminodiacetate as a key intermediate. epa.govchemistryforsustainability.org Research in this area focuses on optimizing the synthesis process to be more environmentally friendly and efficient. epa.govsnu.ac.kr

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Iminodiacetic Acid |

| Diethanolamine |

| Formaldehyde |

| Glyphosate |

| Hydrogen Cyanide |

| Copper |

| Zirconia |

| Manganese |

| Nickel |

| Copper(II) |

| Lead |

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;2-(carboxylatomethylamino)acetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.2Na.H2O/c6-3(7)1-5-2-4(8)9;;;/h5H,1-2H2,(H,6,7)(H,8,9);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBGCHXLMBAKPV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])NCC(=O)[O-].O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NNa2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207398-95-6, 17593-73-6 | |

| Record name | Glycine, N-(carboxymethyl)-, disodium salt, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium iminodiacetate dibasic monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Elucidation of Disodium Iminodiacetate Hydrate and Its Complexes

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the molecular vibrations of disodium (B8443419) iminodiacetate (B1231623) and its metal complexes. These methods are particularly sensitive to changes in bond strength and symmetry upon coordination, making them invaluable for studying ligand-metal interactions.

FT-IR spectroscopy is a powerful tool for analyzing the coordination environment of the iminodiacetate (IDA) ligand when it binds to a metal center. The infrared spectrum of the free ligand exhibits characteristic absorption bands for its functional groups, which often shift upon complexation. By comparing the spectra of the free ligand and its metal complexes, the coordination sites can be identified. impactfactor.orgmdpi.com

The most informative regions in the IR spectrum of IDA complexes are those corresponding to the carboxylate (COO⁻) and amine (N-H) groups.

Carboxylate Group Vibrations: The coordination of the carboxylate groups to a metal ion is typically indicated by a significant shift in the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies. In bis-hydrazine metal iminodiacetates, the asymmetric and symmetric stretching bands of the carboxylate ions are observed in the regions of 1600–1630 cm⁻¹ and 1400–1420 cm⁻¹, respectively. The difference between these two frequencies (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging). For instance, a Δν separation of 200–210 cm⁻¹ suggests a monodentate coordination behavior for the carboxylate ions.

Amine Group Vibrations: The N-H stretching vibration, typically observed in the 3100–3350 cm⁻¹ region, can also be affected by coordination. A shift in this band indicates the involvement of the nitrogen atom in the metal-ligand bond.

Metal-Ligand Vibrations: The formation of new bonds between the metal ion and the ligand's donor atoms (nitrogen and oxygen) gives rise to new, lower-frequency bands in the far-IR region (typically below 600 cm⁻¹). impactfactor.orgresearchgate.net The appearance of bands in the 400-550 cm⁻¹ range can be attributed to metal-nitrogen (M-N) bond coordination. researchgate.net These bands, assigned to ν(M-N) and ν(M-O) stretching modes, provide direct evidence of complex formation. impactfactor.orgresearchgate.net

Table 1: Characteristic FT-IR Frequencies (cm⁻¹) for Iminodiacetate and its Metal Complexes

| Vibrational Mode | Typical Frequency Range (Free Ligand) | Typical Frequency Range (Complex) | Interpretation of Change upon Complexation |

|---|---|---|---|

| ν(N-H) | ~3300 | 3100–3350 | Shift indicates coordination via the nitrogen atom. |

| νₐₛ(COO⁻) | ~1590 | 1600–1630 | Frequency shift and change in Δν indicate coordination of carboxylate group(s). A Δν of ~200 cm⁻¹ suggests monodentate coordination. |

| νₛ(COO⁻) | ~1410 | 1400–1420 | |

| ν(M-N) | N/A | 400–550 researchgate.net | Appearance of new band confirms metal-nitrogen bond formation. |

| ν(M-O) | N/A | ~420-490 researchgate.net | Appearance of new band confirms metal-oxygen bond formation. |

Raman spectroscopy serves as a valuable complement to FT-IR for studying the vibrational modes of disodium iminodiacetate and its complexes. oatext.com While FT-IR measures the absorption of infrared radiation, Raman spectroscopy detects the inelastic scattering of monochromatic light. According to the rule of mutual exclusion for centrosymmetric molecules, vibrations that are Raman active may be IR inactive, and vice versa. nih.gov Therefore, a combined analysis provides a more complete vibrational picture.

Raman spectroscopy is particularly effective for observing symmetric stretching modes, which often produce strong signals. For instance, the symmetric COO⁻ stretching mode in a free ligand was observed as a strong peak at 1414 cm⁻¹, which shifted to 1380 cm⁻¹ and appeared as a medium band upon complexation with In(III). oatext.com This technique is also highly sensitive to metal-ligand vibrations, which can be found in the low-frequency region of the spectrum. researchgate.net Raman bands observed between 300 and 600 cm⁻¹ have been reported as a diagnostic region to establish the coordination geometry of Fe(III)-EDTA complexes, a related aminopolycarboxylate system. researchgate.net The extensive coupling of metal-nitrogen stretching modes with vibrations of the ancillary organic groups can lead to complex Raman spectra, where isotope-labeling experiments are often necessary for definitive assignments. nih.gov

Table 2: Comparison of FT-IR and Raman Active Modes for Key Functional Groups in an In(III)-Iminodiacetate System oatext.com

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Notes |

|---|---|---|---|

| Symmetrical COO⁻ stretch (Ligand) | 1407 | 1414 (Strong) | The shift in frequency and change in intensity for both IR and Raman signals upon complexation confirm the involvement of the carboxylate group in metal binding. |

| Symmetrical COO⁻ stretch (Complex) | 1401 | 1380 (Medium) | |

| N-H stretch (Ligand) | 1345, 1320 | Shifted/Different | Changes in the N-H vibrational modes suggest coordination through the nitrogen atom. |

| N-H stretch (Complex) | 1345, 1320 | Shifted/Different |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of disodium iminodiacetate and its diamagnetic metal complexes in solution. ¹H, ¹³C, and, for specific derivatives, ³¹P NMR provide detailed information about the electronic environment of the nuclei within the molecule.

Proton (¹H) NMR spectroscopy is highly effective for studying the solution-state structure of iminodiacetate complexes. acs.org In many diamagnetic metal complexes of iminodiacetic acid (IDA), the bonding between the metal and the ligand is nonlabile, or long-lived on the NMR timescale. acs.org This non-lability results in distinct spectral features for the methylene (-CH₂-) protons of the acetate (B1210297) arms.

Because the nitrogen atom becomes a chiral center upon coordination to a metal, the two protons on an adjacent methylene group become diastereotopic and, therefore, chemically non-equivalent. This non-equivalence leads to the observation of a characteristic AB splitting pattern for the acetate protons. acs.orgacs.org The appearance of this pattern is a strong indicator that both the metal-nitrogen and metal-oxygen bonds are relatively stable and long-lived. The chemical shifts and coupling constants of these protons are sensitive to the specific metal ion, the coordination geometry, and the pH of the solution.

Table 3: Representative ¹H NMR Data for Iminodiacetate Complexes

| Complex | Protons | Observed Pattern | Significance |

|---|---|---|---|

| [Pt(IDA)Cl]⁻ | Acetate (-CH₂) | AB splitting pattern acs.org | Indicates non-labile metal-ligand bonding, making the methylene protons diastereotopic. acs.org |

| [Pd(IDA)(OH₂)] | Acetate (-CH₂) | Sharp AB splitting pattern acs.org | Establishes that metal-ligand bonding is nonlabile. acs.org |

| Co(III) and Rh(III) complexes | Acetate (-CH₂) | Characteristic multiplet splitting patterns | Indicates that both metal-nitrogen and metal-carboxylate bonding are relatively nonlabile. |

Carbon-13 (¹³C) NMR spectroscopy provides further structural information by probing the carbon skeleton of the iminodiacetate ligand. The ¹³C NMR spectrum of IDA typically shows two distinct resonances: one for the methylene carbons (-CH₂) and another for the carboxylate carbons (-COO⁻). chemicalbook.comnih.gov

The chemical shifts of these carbons are influenced by their electronic environment. pressbooks.pub Carbonyl carbons generally resonate far downfield (170–220 ppm) due to the deshielding effect of the electronegative oxygen atoms and sp² hybridization. pressbooks.pubyoutube.com The methylene or alkyl carbons appear further upfield. Upon coordination to a metal ion, the electron density around the donor atoms changes, leading to shifts in the corresponding ¹³C NMR signals. researchgate.net The magnitude and direction of these coordination-induced shifts can provide insights into the strength and nature of the metal-ligand bonds. For instance, systematic studies of cobalt(II) complexation with an IDA-functionalized ligand showed distinct changes in both ¹H and ¹³C NMR spectra, allowing for the characterization of the formed complexes. researchgate.net

Table 4: Typical ¹³C NMR Chemical Shift Ranges for Iminodiacetate

| Carbon Type | Typical Chemical Shift (δ) Range (ppm) | Factors Influencing Chemical Shift |

|---|---|---|

| Carboxylate (-COO⁻) | 165–190 oregonstate.edu | Hybridization (sp²), electronegativity of oxygen, coordination to metal ion. |

| Methylene (-CH₂-) | 40–55 oregonstate.edu | Proximity to electronegative nitrogen and carboxyl groups, coordination to metal ion. |

Phosphorus-31 (³¹P) NMR spectroscopy is a specialized technique essential for the characterization of phosphorus-containing derivatives of iminodiacetic acid, such as phosphoramidates. nih.gov In these molecules, a phosphorus atom is directly bonded to the nitrogen atom of the IDA moiety. ³¹P NMR is highly sensitive to the chemical environment around the phosphorus nucleus, making it an ideal tool for identifying these compounds and studying their reactions. magritek.comnih.gov

Research has shown that iminodiacetic acid can be used as a leaving group in phosphoramidate derivatives of nucleotides, such as iminodiacetic acid phosphoramidate of deoxyadenosine monophosphate (IDA-dAMP). nih.govnih.gov ³¹P NMR was used to monitor the formation of a related triphosphoro iminodiacetic acid (TPI) from trisodium trimetaphosphate and disodium iminodiacetate. nih.gov The disappearance of the starting material signal (-20.79 ppm) and the appearance of new peaks corresponding to the TPI product were clearly observed. nih.gov This demonstrates the utility of ³¹P NMR in tracking reactions involving the formation and cleavage of P-N bonds in IDA derivatives. nih.govnih.gov

Table 5: ³¹P NMR Data for an Iminodiacetic Acid Derivative nih.gov

| Compound | Chemical Shift (δ) (ppm) | Splitting Pattern | Coupling Constant (JP-P) (Hz) |

|---|---|---|---|

| Trisodium trimetaphosphate (starting material) | -20.79 | s | N/A |

| Triphosphoro iminodiacetic acid (TPI) (product) | -0.39 | d | 20.06 |

| -4.97 | d | 17.58 | |

| -19.65 | t | 18.99 |

Multinuclear NMR for Probing Metal Coordination Geometry (e.g., Sn(IV), Pd(II))

Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the coordination environment of metal ions in complexes. By analyzing the chemical shifts of various nuclei, such as ¹H, ¹³C, and the metal center itself (e.g., ¹¹⁹Sn), researchers can deduce the coordination number and geometry of the resulting complexes.

In the study of organotin(IV) complexes, ¹¹⁹Sn NMR spectroscopy is particularly informative. nih.govresearchgate.net The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number of the tin atom. nih.gov An increase in the coordination number typically results in an upfield shift (to lower ppm values). nih.gov For instance, the formation of a single sharp singlet in the ¹¹⁹Sn NMR spectrum indicates the presence of a single type of tin species in solution. researchgate.net For organotin(IV) complexes with ligands similar to iminodiacetate, ¹¹⁹Sn NMR chemical shifts can differentiate between four-coordinate tetrahedral geometries and five- or six-coordinate geometries, such as trigonal bipyramidal or octahedral. nih.govumn.edu The observation of single peaks in the spectrum suggests that the complexes contain only one type of tin atom. researchgate.net

The table below illustrates typical ¹¹⁹Sn NMR chemical shift ranges and their corresponding coordination geometries for organotin(IV) complexes.

| Coordination Number | Geometry | Typical ¹¹⁹Sn Chemical Shift Range (ppm) |

| 4 | Tetrahedral | δ > 0 |

| 5 | Trigonal Bipyramidal | -90 to -190 |

| 6 | Octahedral | -210 to -400 |

This table is a generalized representation based on typical organotin(IV) complexes.

Similarly, the coordination of palladium(II) with iminodiacetate ligands can be investigated using multinuclear NMR. While ¹⁰⁵Pd is an NMR-active nucleus, its low receptivity and quadrupolar nature often make direct observation challenging. Therefore, studies often rely on observing the changes in the ¹H and ¹³C NMR spectra of the iminodiacetate ligand upon coordination to the Pd(II) center. nih.gov Complexation with palladium can cause a slight upfield shift in the ¹³C NMR signals of the ligand, attributed to an accumulation of electron density. nih.gov Furthermore, analogous platinum(II) complexes are often studied, as ¹⁹⁵Pt is a more favorable nucleus for NMR studies. The interaction of chloro(N-methyliminodiacetato)palladium(II) with biomolecules has been studied, with ¹H NMR being used to characterize the reaction products. researchgate.net

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction (XRD) is an essential technique for determining the three-dimensional atomic and molecular structure of crystalline materials. It provides detailed information on bond lengths, bond angles, and crystal packing. carleton.edu

Single Crystal X-ray Diffraction for Solid-State Molecular Structures

Single crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the precise molecular structure of crystalline compounds. mdpi.com This non-destructive technique provides detailed information about the internal lattice, including unit cell dimensions, bond lengths, and angles. carleton.edu For metal complexes of iminodiacetate, SCXRD can reveal the exact coordination geometry around the metal center, the conformation of the ligand, and the nature of intermolecular interactions, such as hydrogen bonding involving the hydrate (B1144303) water molecules. mdpi.com

For example, in a calcium(II)-methyl-N-iminodiacetate complex, SCXRD revealed an octahedral geometry with a mean Ca-O bond distance of approximately 2.36 Å. slu.se In organotin(IV) complexes, this technique has been used to confirm monomeric structures with distorted trigonal-bipyramidal geometries around the tin atom. mdpi.comnih.gov

The following table presents hypothetical, yet representative, crystallographic data that could be obtained for a disodium iminodiacetate hydrate complex from an SCXRD analysis.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.567 |

| b (Å) | 9.234 |

| c (Å) | 10.112 |

| β (°) | 105.3 |

| Z (formula units/cell) | 4 |

| Metal-Oxygen Bond Length (Å) | 2.15 - 2.30 |

| Metal-Nitrogen Bond Length (Å) | 2.25 - 2.40 |

Powder X-ray Diffraction for Material Phase Identification and Catalyst Characterization

Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of polycrystalline materials. nih.gov It is instrumental in identifying crystalline phases by comparing the experimental diffraction pattern to databases of known materials. malvernpanalytical.com PXRD is also widely used in the characterization of catalysts, providing information on phase composition, crystallite size, and lattice parameters. malvernpanalytical.comresearchgate.net

In the context of materials containing iminodiacetate, PXRD can be used to:

Confirm the crystalline nature of newly synthesized metal-iminodiacetate complexes. nih.gov

Identify the phase of the material, distinguishing between different hydrates or polymorphs. rigaku.com

Determine the average particle size of the crystallites, which is crucial for catalytic applications. nih.gov

Monitor phase transformations that may occur during catalyst activation or reaction under non-ambient conditions. mdpi.com

The analysis of peak broadening in a PXRD pattern can yield information about crystallite size and microstrain within the material. malvernpanalytical.com

Crystallographic Insights into Metal-Peptide and Macromolecular Interactions

Crystallography provides invaluable insights into how metal complexes, including those with iminodiacetate-like ligands, interact with biological macromolecules such as peptides and proteins. nih.govscilit.com These studies are fundamental to understanding the roles of metal ions in biological systems and in the design of metallodrugs. nih.gov

By determining the crystal structure of a metal-peptide complex, researchers can identify the specific amino acid residues involved in metal coordination. chemrxiv.org Iminodiacetic acid can act as a chelating agent, and its coordination to a metal ion can influence the metal's subsequent interaction with a peptide. Structural studies reveal the precise binding sites and coordination geometries, which are critical for the biological function or mechanism of action. nih.govmdpi.com For instance, crystallographic analysis can show how a metal complex binds to a protein, revealing key interactions with residues like histidine or aspartic acid.

Electron Spectroscopies

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.govcardiff.ac.uk XPS is particularly useful for analyzing the surfaces of functionalized materials, such as those modified with iminodiacetic acid for metal ion adsorption. dormaj.com

When a material is irradiated with X-rays, photoelectrons are emitted from the sample's surface. The binding energies of these electrons are characteristic of each element. Furthermore, small shifts in these binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of the element. witpress.com

For materials incorporating disodium iminodiacetate, XPS can be used to:

Confirm the presence of all expected elements (Na, C, N, O, and any coordinated metal) on the material's surface. mdpi.com

Determine the atomic concentrations of these elements. nih.gov

Identify the oxidation state of a coordinated metal ion, for example, distinguishing between Cu(I) and Cu(II).

Verify the successful functionalization of a surface with iminodiacetate groups by analyzing the high-resolution spectra of C 1s, N 1s, and O 1s. whiterose.ac.uk

The table below shows representative binding energy ranges for elements found in a metal-iminodiacetate complex.

| Element | Core Level | Typical Binding Energy (eV) | Information Provided |

| Carbon | C 1s | 284 - 289 | C-C/C-H, C-N, C=O (carboxylate) |

| Nitrogen | N 1s | 399 - 402 | Amine group coordination |

| Oxygen | O 1s | 531 - 534 | Carboxylate, hydrate water |

| Metal | e.g., Cu 2p | 932 - 935 (for Cu(II)) | Oxidation state and coordination |

| Sodium | Na 1s | ~1071 | Counter-ion presence |

Binding energies can vary depending on the specific chemical environment and instrument calibration.

Mass Spectrometry (MS) and Thermal Analysis

Electron Ionization Mass Spectrometry (EIMS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds. In EIMS, molecules in the gas phase are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a positively charged molecular ion (M+•) and various fragment ions. uni-saarland.decreative-proteomics.com The pattern of fragmentation provides a molecular fingerprint that is invaluable for structural identification. libretexts.org

Direct analysis of this compound by EIMS is challenging due to its ionic and non-volatile nature. The technique is best suited for thermally stable compounds that can be vaporized without decomposition. However, information can be obtained by converting the salt into a volatile derivative, such as a methyl or silyl ester of iminodiacetic acid.

For a hypothetical volatile derivative like the dimethyl ester of iminodiacetic acid, the EIMS spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The subsequent fragmentation would likely follow predictable pathways for amines and esters. metwarebio.com Key fragmentation processes would include:

α-Cleavage: The bond adjacent to the nitrogen atom is a likely point of cleavage, leading to the loss of a methoxycarbonyl group (-COOCH₃) and the formation of a resonance-stabilized cation. creative-proteomics.com

Ester Fragmentation: Cleavage of bonds next to the carbonyl group could result in the loss of a methoxy group (-OCH₃) or a formyl radical (-CHO).

A table of potential fragments for the dimethyl ester of iminodiacetic acid is presented below.

| Fragment Structure | m/z (mass-to-charge ratio) | Identity |

| [C₆H₁₁NO₄]⁺• | 161 | Molecular Ion (M⁺•) |

| [C₅H₈NO₂]⁺ | 114 | [M - COOCH₃]⁺ |

| [C₄H₈NO₂]⁺ | 102 | [M - CH₂COOCH₃]⁺ |

| [C₂H₄N]⁺ | 42 | [CH₂=NH-CH₂]⁺ |

This table is predictive and based on the analysis of a volatile derivative, not the salt itself.

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. unca.edu It provides valuable information about the thermal stability, decomposition kinetics, and composition of materials, including hydrated salts. unca.eduresearchgate.net

For this compound, a TGA thermogram would be expected to show distinct mass loss steps corresponding to dehydration and subsequent decomposition of the organic anion. osti.gov

Dehydration: The initial mass loss at lower temperatures (typically below 200°C) corresponds to the removal of water of hydration. The percentage of mass lost in this step can be used to determine the number of water molecules present in the crystal lattice.

Decomposition of the Anhydrous Salt: Following dehydration, the anhydrous disodium iminodiacetate salt will remain stable until its decomposition temperature is reached. The decomposition of the iminodiacetate anion occurs at higher temperatures and may proceed through one or more steps, ultimately yielding a stable residue, typically sodium carbonate or sodium oxide at very high temperatures. rsc.orgiu.edu

The precise temperatures and decomposition pathways are influenced by factors such as the heating rate and the furnace atmosphere (e.g., inert or oxidative). chemrxiv.org

Hypothetical TGA Data for Disodium Iminodiacetate Monohydrate (C₄H₅NNa₂O₄·H₂O)

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 50 - 150 | ~9.2% | Loss of one molecule of water (H₂O) |

| 250 - 450 | Variable | Initial decomposition of the iminodiacetate anion |

| > 450 | Variable | Further decomposition to sodium carbonate/oxide |

This data is illustrative. Actual values depend on experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solution-State Geometry

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule or ion. bpchalihacollege.org.in While the this compound salt itself is colorless and exhibits limited absorption in the visible range, UV-Vis spectroscopy is a crucial tool for studying the formation and electronic structure of its coordination complexes with transition metals. csbsju.edu

When iminodiacetate (IDA) acts as a ligand, it coordinates with metal ions to form complexes that are often colored and exhibit characteristic absorption bands. nih.gov These absorptions arise from two main types of electronic transitions:

d-d Transitions: These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the central metal ion. libretexts.org These transitions are typically weak (low molar absorptivity) and their energy corresponds to the crystal field splitting, providing information about the geometry of the complex and the nature of the metal-ligand bonding. umb.edu

Charge-Transfer (CT) Transitions: These are much more intense transitions that involve the movement of an electron between orbitals that are predominantly metal in character and orbitals that are predominantly ligand in character. bpchalihacollege.org.inlibretexts.org Ligand-to-metal charge transfer (LMCT) bands are common for ligands with electron-rich groups, like the carboxylates in IDA, coordinating to metals in higher oxidation states. bpchalihacollege.org.in

A study on the iron(III)-iminodiacetic acid complex (Fe(III)-IDA) confirmed the formation of a stable 1:1 complex. nih.govtandfonline.cominformahealthcare.com The UV-Vis spectrum of such a complex would show intense LMCT bands in the UV or near-UV region, which are responsible for its color and photochemical reactivity. nih.govmdpi.com

Representative UV-Vis Absorption Data for a Metal-Iminodiacetate Complex

| Complex | λmax (nm) | Type of Transition |

| Fe(III)-IDA | ~290-310 | Ligand-to-Metal Charge Transfer (LMCT) |

| Cu(II)-IDA | ~600-800 | d-d Transition |

Data is representative and compiled from typical ranges for such complexes. nih.govresearchgate.net

Advanced Applications of Disodium Iminodiacetate Hydrate in Chemical Research

Environmental Remediation and Sustainable Technologies

The chelating properties of disodium (B8443419) iminodiacetate (B1231623) hydrate (B1144303) are extensively utilized in developing solutions for environmental challenges. Its role in sequestering harmful metals, recovering valuable resources, and creating sustainable materials is a key area of ongoing research.

Selective Sequestration of Heavy Metals and Radionuclides from Contaminated Water

Disodium iminodiacetate and its derivatives are effective in binding to heavy metal ions and radionuclides in contaminated water sources. medchemexpress.commdpi.commdpi.com The iminodiacetate ligand selectively forms stable complexes with these pollutants, facilitating their removal. Research has demonstrated the efficacy of iminodiacetic acid-functionalized materials in sequestering various metal ions. For instance, a study using an iminodiacetic acid-functionalized cation exchange resin showed significant removal percentages for several heavy metals from aqueous solutions. nih.gov

The selectivity of iminodiacetate-based materials for heavy metal cations over more common alkali and alkaline earth metals is a significant advantage in water treatment applications. mdpi.com This selectivity is attributed to the specific coordination chemistry of the iminodiacetic acid functional groups.

Engineering of Iminodiacetate-Functionalized Resins and Adsorbents for Metal Recovery

Researchers have engineered a variety of resins and adsorbents functionalized with iminodiacetate groups for the targeted recovery of metal ions from industrial wastewater and other sources. nih.govchemicalbook.com These materials offer a sustainable approach to resource recovery, turning a waste stream into a source of valuable metals.

Iminodiacetate-functionalized resins, such as those based on styrene-divinyl benzene copolymers, have been shown to have a high affinity for various divalent metal ions. nih.govzendy.io The efficiency of these resins is influenced by factors such as pH, contact time, and the concentration of the metal ions. zendy.io Studies have demonstrated the following order of metal ion uptake for certain iminodiacetate resins: Fe2+ > Cu2+ > Zn2+ > Ni2+. zendy.io

Table 1: Metal Ion Removal Efficiency of an Iminodiacetate-Functionalized Resin

| Metal Ion | Removal Percentage |

| Cr(VI) | 99.7% |

| Ni(II) | 65% |

| Pb(II) | 59% |

| Cd(II) | 28% |

Data sourced from a study on an iminodiacetic acid functionalized cation exchange resin. medchemexpress.comnih.gov

Development of Active Packaging Materials for Metal Chelation and Antioxidant Efficacy

In the field of food science, iminodiacetate has been incorporated into active packaging materials to enhance food preservation. acs.orgscience.gov By chelating metal ions that can catalyze oxidative degradation, these materials exhibit antioxidant properties, extending the shelf life of food products. acs.orgaocs.org

Polypropylene films grafted with iminodiacetate have been shown to effectively chelate Fe3+ and Cu2+ ions, which are known to promote lipid oxidation. acs.org These active packaging films have demonstrated significant antioxidant efficacy in model food systems, comparable to the synthetic chelator EDTA. acs.orgscience.gov

Table 2: Metal Chelation Capacity of Iminodiacetate-Grafted Polypropylene Film (at pH 3.0)

| Metal Ion | Chelation Capacity (nmol/cm²) |

| Fe³⁺ | 138.1 ± 26 |

| Cu²⁺ | 210.0 ± 28 |

Data from a study on the development of metal-chelating active-packaging films. acs.orgscience.gov

Investigation of Microbial Degradation Pathways of Iminodiacetic Acid Derivatives

The environmental fate of chelating agents is a critical consideration. Research into the microbial degradation of iminodiacetic acid (IDA) and its derivatives is essential for assessing their environmental impact. nih.gov Certain bacteria have been identified that can utilize IDA as a carbon and nitrogen source, breaking it down into simpler, less harmful compounds. nih.gov

For example, the bacterium Chelatobacter heintzii can transform IDA into glycine and glyoxylate. nih.gov Another bacterium, designated BNC1, which is capable of degrading EDTA, can also break down IDA using an IDA oxidase. nih.gov Understanding these degradation pathways is crucial for developing biodegradable chelating agents.

Comparative Studies with Other Chelating Agents for Environmental Impact Mitigation (e.g., EDTA)

Iminodisuccinic acid (IDS), a structurally related chelating agent, has been studied as a more biodegradable alternative to Ethylenediaminetetraacetic acid (EDTA). mdpi.com EDTA is known for its persistence in the environment and its potential to mobilize heavy metals from sediments. scielo.brepa.gov

Studies have shown that IDS has a significantly higher biodegradation rate than EDTA. mdpi.com For instance, over a 28-day period, the biodegradation rate of IDS was found to be 4.5 times higher than that of EDTA. mdpi.com Furthermore, complexes of IDS with metals exhibit lower ecotoxicity compared to their EDTA counterparts. mdpi.com This makes IDA derivatives and similar compounds promising candidates for replacing EDTA in various applications to mitigate negative environmental consequences. mdpi.com

Biomedical and Pharmaceutical Research

The ability of disodium iminodiacetate hydrate and its derivatives to chelate metal ions is also of great interest in the biomedical and pharmaceutical fields.

Derivatives of iminodiacetic acid are used as ligands to form complexes with technetium-99m (99mTc) for use as radiopharmaceuticals in diagnostic imaging. wikipedia.orgnih.govnih.gov These complexes, such as 99mTc-mebrofenin, are employed in hepatobiliary iminodiacetic acid (HIDA) scans to evaluate liver and gallbladder function. wikipedia.orgnih.govdroracle.ai The IDA derivatives act as carriers for the radioactive technetium, allowing it to be taken up by hepatocytes and excreted into the biliary system, providing valuable diagnostic information. nih.gov

In the area of drug delivery, the chelating properties of iminodiacetic acid can be harnessed to improve the stability and bioavailability of certain drugs. chemimpex.com While specific applications of this compound in drug delivery systems are still under investigation, the principle of using chelating agents to modulate drug behavior is well-established. dovepress.com

Finally, iminodiacetic acid serves as a crucial building block in the synthesis of various biologically active compounds and is utilized in the purification of proteins through immobilized metal affinity chromatography (IMAC). chemimpex.com

Radiopharmaceutical Development for Diagnostic Imaging (e.g., HIDA Scans with Technetium-99m)

Disodium iminodiacetate and its derivatives are crucial in the field of nuclear medicine, particularly in hepatobiliary imaging. When complexed with the gamma-emitting radionuclide Technetium-99m (Tc-99m), these compounds form the basis of radiopharmaceuticals used in Hepatobiliary Iminodiacetic Acid (HIDA) scans. researchgate.netnih.gov These scans, also known as cholescintigraphy, provide dynamic, functional information about the liver, gallbladder, and bile ducts, complementing anatomical imaging techniques like ultrasound and MRI. nih.gov

The iminodiacetic acid moiety acts as a chelating agent, firmly binding the Tc-99m isotope. The resulting complex is administered intravenously, taken up by hepatocytes, and excreted into the biliary system, mimicking the physiological pathway of bilirubin. nih.gov This allows for the real-time visualization of bile flow, aiding in the diagnosis of conditions such as cholecystitis (gallbladder inflammation), bile duct obstruction, and bile leaks. nih.gov Different derivatives of iminodiacetic acid, such as mebrofenin and disofenin, have been developed to optimize the biological properties of the radiopharmaceutical, including hepatic uptake and excretion rates. researchgate.net While the broader class of iminodiacetic acid derivatives is often cited, this compound serves as a key starting material or structural component in the synthesis of these vital diagnostic agents. nih.govnih.gov

| Derivative Name | Abbreviation | Key Feature |

|---|---|---|

| Lidofenin | HIDA | The original IDA derivative for hepatobiliary imaging. nih.gov |

| Mebrofenin | - | Offers high hepatic extraction and rapid excretion, making it suitable for patients with high bilirubin levels. researchgate.net |

| Disofenin | DISIDA | Another widely used agent with favorable biodistribution properties. researchgate.net |

Precision-Targeted Drug Delivery Systems (e.g., Bone-Targeting Dendrimers)

The ability of iminodiacetate to chelate metal ions, particularly those with a positive charge, has been leveraged in the design of precision-targeted drug delivery systems. A notable application is in the development of bone-targeting agents. The mineral component of bone, hydroxyapatite, is rich in calcium ions, providing a natural target for molecules with a high affinity for divalent cations.

Researchers have designed and synthesized dendrimer-based probes for bone imaging that incorporate bidentate iminodiacetate groups. nih.gov Dendrimers are highly branched, well-defined macromolecules that can be functionalized with various molecules, including targeting moieties and therapeutic agents. In this application, the iminodiacetate groups act as the bone-targeting component, binding to the calcium in hydroxyapatite. This allows for the selective accumulation of the dendrimer at the bone surface. nih.gov By attaching a fluorescent tag to the dendrimer, researchers have demonstrated vivid imaging of skeletal details in preclinical models. nih.gov This technology holds promise for the targeted delivery of therapeutic agents, such as anti-cancer drugs, to treat bone metastases or other bone-related diseases. nih.gov The iminodiacetate moiety provides a non-bisphosphonate alternative for bone targeting, potentially avoiding some of the side effects associated with long-term bisphosphonate use.

Iminodiacetate as an Enzymatic Substrate Mimic

In a significant advancement in chemical biology, iminodiacetic acid has been utilized to create novel nucleotide analogues that act as substrates for viral enzymes, specifically HIV-1 Reverse Transcriptase (RT). nih.govoup.com This research opens new avenues for understanding enzymatic mechanisms and developing antiviral therapies.

HIV-1 RT is an error-prone polymerase that is essential for the replication of the virus. It synthesizes DNA from an RNA template using deoxynucleoside triphosphates (dNTPs). The energy for the formation of the phosphodiester bond comes from the cleavage of the pyrophosphate group from the incoming dNTP. Research has shown that certain functional groups can mimic this pyrophosphate moiety and act as leaving groups during enzymatic DNA polymerization by HIV-1 RT. nih.gov

An iminodiacetic acid phosphoramidate of deoxyadenosine monophosphate (IDA-dAMP) has been synthesized and shown to be efficiently recognized and processed by HIV-1 RT. nih.govoup.com In this molecule, the iminodiacetic acid is linked to the monophosphate of the nucleoside via a phosphoramidate bond. The enzyme recognizes this synthetic analogue and incorporates the deoxyadenosine monophosphate into a growing DNA chain, with the iminodiacetic acid moiety acting as the leaving group, analogous to pyrophosphate. nih.gov Molecular modeling suggests that the interactions between this novel substrate, the magnesium ions in the active site, and the enzyme's amino acid residues may differ from those of the natural dNTP substrate. nih.gov

Kinetic studies have demonstrated that IDA-dAMP exhibits a typical Michaelis-Menten profile when acting as a substrate for HIV-1 RT, indicating that it is processed in a manner similar to natural substrates. nih.govoup.com Furthermore, this novel substrate displays enhanced kinetics and an improved elongation capacity compared to previously studied amino acid deoxyadenosine phosphoramidates. nih.gov This means that after the initial incorporation of the IDA-dAMP, the enzyme is capable of continuing to add more nucleotides to the growing DNA strand. The IDA-dAMP was successful in primer strand elongation of a seven-base template overhang, demonstrating its utility in sustained DNA synthesis. nih.govoup.com

| Parameter | Value | Significance |

|---|---|---|

| Michaelis-Menten Kinetics | Observed | Indicates the substrate is processed by the enzyme in a standard catalytic manner. nih.govoup.com |

| Enhanced Elongation Capacity | Demonstrated | Shows that the substrate allows for the continued synthesis of the DNA strand after its incorporation. nih.govoup.com |

The development of nucleotide mimics like IDA-dAMP opens the door to creating orthogonal systems for nucleic acid synthesis. An orthogonal system is a molecular system that can operate inside a living cell without interfering with the cell's natural biochemical processes. The preliminary findings that IDA-dAMP can be processed by a viral polymerase suggest the possibility of developing a synthetic genetic system that would not influence or be influenced by the host cell's genetic information. nih.gov Such a system could have applications in synthetic biology and in the development of safer gene therapies, where the synthetic genetic material would be isolated from the cell's own genome.

Biomolecular Interaction Studies

Disodium iminodiacetate and its parent compound, iminodiacetic acid, are valuable tools for studying biomolecular interactions, particularly protein-protein interactions. By synthesizing libraries of molecules based on an iminodiacetic acid scaffold, researchers can create a diverse set of compounds to probe the binding surfaces of proteins. nih.gov

Higher-order libraries of iminodiacetic acid diamides, including dimers, trimers, and tetramers, have been assembled through solution-phase synthesis. nih.gov These libraries contain hundreds to thousands of unique compounds that can be screened for their ability to bind to specific protein targets. This approach has been used to identify antagonists for receptor binding and to explore the structure-activity relationships of these interactions. nih.gov The iminodiacetate core provides a rigid and defined structure that can be systematically modified with different chemical groups to explore the chemical space for protein binding. The information gained from these studies can be used to design molecules that modulate protein function, for example, by disrupting protein-protein interactions that are critical for disease processes.

| Library Type | Number of Compounds | Application |

|---|---|---|

| Dimer Library | 2040 | Initial screening for protein binding. nih.gov |

| Trimer Library | 560 | Further exploration of structure-activity relationships. nih.gov |

| Tetramer Library | 1596 | Generation of more complex molecular probes. nih.gov |

Investigation of DNA Binding Properties (e.g., Salmon Sperm DNA)

The interaction of metal complexes with DNA is a crucial area of research in the development of new therapeutic agents. Palladium(II) derivatives of organotin(IV) complexes incorporating the disodium salt of iminodiacetate have been investigated for their ability to bind with salmon sperm DNA researchgate.netexeter.ac.uk. Spectroscopic studies are typically employed to understand the nature and strength of these interactions. The binding of these complexes to DNA can occur through various modes, including intercalation, groove binding, or electrostatic interactions, which can potentially lead to conformational changes in the DNA structure and interfere with its replication and transcription processes nih.govfarmaciajournal.com. The study of such interactions provides valuable insights into the mechanism of action of these compounds at a molecular level nih.gov.

Enzyme Inhibition Assays (e.g., Alkaline Phosphatase)

Enzyme inhibition is a key mechanism for the therapeutic action of many drugs. The metal complexes of disodium iminodiacetate have been evaluated for their inhibitory effects on enzymes like alkaline phosphatase (ALP) researchgate.netexeter.ac.uk. Alkaline phosphatases are a group of enzymes involved in various metabolic processes, including the dephosphorylation of molecules patsnap.com. The inhibition of ALP by metal complexes can disrupt these processes, which is a desirable outcome in certain pathological conditions. Studies on Pd(II) derivatives of iminodiacetate complexes have demonstrated their potential to inhibit alkaline phosphatase activity researchgate.netexeter.ac.uk. The mechanism of inhibition, whether competitive, non-competitive, or uncompetitive, is a critical aspect of these investigations patsnap.com.

Evaluation of Biological Activities of Disodium Iminodiacetate Metal Complexes

The coordination of metal ions with ligands like disodium iminodiacetate can result in complexes with significant biological activities that are often greater than those of the free ligand or the metal salt alone.

Antimicrobial Efficacy (Antibacterial, Antifungal)

Metal complexes derived from iminodiacetic acid have shown promising antimicrobial properties. Ternary complexes of transition metals such as Cu(II), Co(II), Ni(II), and Cr(II) with iminodiacetic acid and 1,10-phenanthroline have been synthesized and screened for their activity against various pathogenic microbes nih.gov. These complexes have demonstrated significant efficacy against bacteria like Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Salmonella typhimurium, as well as fungi such as Candida albicans, Aspergillus fumigatus, and Penicillium marneffei nih.gov. Similarly, diorganotin(IV) complexes with the monohydrate disodium salt of iminodiacetate have also exhibited notable antibacterial and antifungal activities researchgate.net. The increased lipophilicity of the metal complexes is often cited as a reason for their enhanced antimicrobial action, as it facilitates their passage through the microbial cell membrane scispace.com.

| Complex Type | Bacterial Strains Tested | Fungal Strains Tested | Observed Activity | Reference |

|---|---|---|---|---|

| Ternary Transition Metal Complexes (Cu, Co, Ni, Cr) | E. coli, B. subtilis, S. aureus, S. typhimurium | C. albicans, A. fumigatus, P. marneffei | Significant antibacterial and antifungal activities observed. | nih.gov |

| Diorganotin(IV) Complexes | Various bacteria | Various fungi | Significant antibacterial and antifungal potential. | researchgate.net |

| Heterobimetallic (Pd, Sn) Complexes | General bacteria | General fungi | Greater potential against fungi compared to bacteria. | researchgate.net |

Cytotoxicity and Hemolytic Potential Assessment

The evaluation of cytotoxicity is a critical step in assessing the therapeutic potential of new chemical entities. Metal complexes, including those with iminodiacetate ligands, are often screened for their cytotoxic effects against various cancer cell lines. The nature of the metal ion plays a crucial role in the biological activity of the complex rsc.org. For instance, heterobimetallic (Pd, Sn) dibutyltin(IV) and diphenyltin(IV) complexes with disodium iminodiacetate have been evaluated for their cytotoxic and hemolytic activities researchgate.net.

The hemolytic potential, which is the ability of a compound to lyse red blood cells, is an important indicator of its biocompatibility. Studies on diorganotin(IV) complexes of disodium iminodiacetate have shown varying degrees of hemolytic effects, with some complexes exhibiting lower hemolysis compared to standard positive controls like Triton X-100 researchgate.netexeter.ac.uk.

| Complex | Hemolytic Activity | Reference |

|---|---|---|

| Heterobimetallic Dibutyltin(IV) Complex | Lowest hemolytic activity (10.76%) | researchgate.net |

| Heterobimetallic Diphenyltin(IV) Complex | Highest cytotoxicity (50.11% hemolysis) | researchgate.net |

Catalysis and Advanced Materials Science

Disodium iminodiacetate and its derivatives are valuable building blocks in the construction of advanced materials with specific functional properties.

Synthesis of Coordination Polymers for Luminescent and Catalytic Applications

Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands. The use of carboxylate-containing ligands, such as derivatives of iminodiacetic acid, allows for the synthesis of coordination polymers with diverse structures and properties, including luminescence and catalysis nih.govmdpi.comrsc.orgsemanticscholar.org. Lanthanide-based coordination polymers are of particular interest due to their unique luminescent properties, which arise from the f-f electronic transitions of the lanthanide ions researchgate.net. These materials can exhibit sharp, line-like emission bands and long luminescence lifetimes, making them suitable for applications in sensors, lighting, and optical devices researchgate.net. The organic ligand plays a crucial role in sensitizing the lanthanide ion's luminescence by absorbing energy and transferring it to the metal center, a process known as the "antenna effect" researchgate.net. The structural versatility of coordination polymers also allows for the creation of porous materials that can act as catalysts for various chemical reactions.

Role in Electrochemical Processes (e.g., Palladium Electrodeposition Kinetics)

This compound plays a significant role as a complexing agent in electrochemical processes, particularly in the electrodeposition of metals like palladium. The use of an iminodiacetate electrolyte allows for the deposition of fine-crystalline, adherent, and ductile palladium coatings. researchgate.netscirp.org Research into the kinetics of palladium electrodeposition from a palladium(II) bis-iminodiacetate complex reveals that the rate of the electrode process is controlled by both the diffusion of ions to the electrode surface and the electron-transfer reaction. researchgate.netscirp.orgscirp.org

The ionic composition of the iminodiacetate electrolyte is a crucial factor that is dependent on the solution's composition and pH. scirp.orgscirp.org In these electrolytes, polydentate ligands like iminodiacetate can retard the electrode process, or specific stages of it, which enables control over the structure and properties of the deposited coatings. researchgate.net

Kinetic studies employing chronoamperometry have been used to analyze the electrodeposition of palladium. These studies show a progressive nucleation process. researchgate.net The analysis of the relationship between peak current and the scan rate indicates that the electrodeposition of palladium is a diffusion-controlled process. researchgate.net The kinetic parameters, including exchange currents and apparent transfer coefficients, have been calculated for the electroreduction of the palladium(II) bis-iminodiacetate complex. scirp.orgscirp.org

Below is a data table summarizing the kinetic parameters for the electroreduction of palladium(II) from an iminodiacetate electrolyte under specific conditions.

Table 1: Kinetic Parameters of Palladium(II) Electroreduction

| Parameter | Value | Conditions |

|---|---|---|

| Apparent Transfer Coefficient (α) | 0.26 | CPd2+/CL2- = 1:100, pH 3.8 |

| Apparent Transfer Coefficient (β) | 0.24 | CPd2+/CL2- = 1:100, pH 3.8 |

| Standard Exchange Current Density (jo) | 1.12 × 10-5 A·cm-2 | CPd2+/CL2- = 1:100, pH 3.8 |

Data sourced from studies on palladium(II) electroreduction from an iminodiacetate electrolyte. scirp.org

Development of Functional Materials for Specific Applications

This compound serves as a crucial building block in the synthesis of specialized functional materials. A primary application in this area is its use in the preparation of iminodiacetic acid-agarose supports. thermofisher.com These supports are a form of affinity chromatography media used for the selective adsorption of proteins and other biomolecules. thermofisher.com

The iminodiacetate group, once attached to the agarose matrix, acts as a chelating agent. This allows the support to be charged with metal ions, creating an immobilized metal ion affinity chromatography (IMAC) resin. This technique is highly effective for the purification of proteins and peptides that have an affinity for the specific metal ions used.

The functionalized material, such as Chelex 100 resin, is created by replacing the proton on the nitrogen atom of the iminodiacetate with a polymer backbone. thegoodscentscompany.com This creates an ion-exchange resin capable of forming strong complexes with metal ions. thegoodscentscompany.com The iminodiacetate ligand is tridentate, forming two five-membered chelate rings with a metal ion, which results in stronger complex formation than bidentate ligands like glycine. thegoodscentscompany.com

The applications of these functional materials are diverse, ranging from analytical chemistry to biotechnology.

Table 2: Applications of Iminodiacetate-Based Functional Materials

| Functional Material | Application |

|---|---|

| Iminodiacetic acid-agarose supports | Selective adsorption and purification of large proteins. thermofisher.com |

| Iminodiacetic acid functionalized multi-walled carbon nanotubes | Sorbent for the separation and preconcentration of heavy metal ions. thegoodscentscompany.com |

| Fe(III) affinity chromatography media | Purification and identification of water-soluble phosphopeptides from sources like cheese. thegoodscentscompany.com |

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulation of Disodium (B8443419) Iminodiacetate (B1231623) and its Complexes

Computational chemistry provides powerful tools to investigate the structure, properties, and reactivity of disodium iminodiacetate and its metal complexes at an atomic level. Through molecular modeling and simulation, researchers can gain insights that complement experimental findings.

The iminodiacetate (IDA) dianion is a versatile chelating ligand capable of adopting various coordination modes. wikipedia.org Typically, it acts as a tridentate ligand, coordinating to a metal center through the nitrogen atom and one oxygen atom from each of the two carboxylate groups. researchgate.net This O,N,O'-tridentate coordination results in the formation of two stable, fused five-membered chelate rings, which enhances the thermodynamic stability of the resulting metal complexes.

Computational methods, particularly Density Functional Theory (DFT), are extensively used to predict the geometries of these complexes. researchgate.net Studies on IDA-type ligands with various metal ions have revealed different preferred coordination environments. For instance, complexes with Co(II) and Ni(II) often exhibit a fac-isomeric octahedral geometry, where the tridentate ligand occupies one face of the octahedron and water molecules or other ligands complete the coordination sphere. researchgate.net In contrast, palladium(II) complexes with iminodiacetamide-type ligands have been shown to adopt a square planar geometry. researchgate.net

With copper(II), the Cu(ida) complex can exist in a distorted octahedral structure, with the imino nitrogen coordinating axially and the two carboxylate oxygens in the equatorial plane. ias.ac.in Computational models and X-ray diffraction have shown that two water molecules often complete the coordination, with one being more strongly bonded than the other. ias.ac.in The specific geometry is influenced by factors such as the metal ion, pH, and the presence of other ligands in the system. ias.ac.in DFT calculations are also employed to model electronic structures and infrared spectra, showing good agreement with experimental data. researchgate.net

Table 1: Predicted Coordination Geometries of Iminodiacetate (IDA) with Various Metal Ions

| Metal Ion | Typical Coordination Geometry | Coordination Mode | Computational Method Example |

|---|---|---|---|

| Co(II) | Octahedral (fac-isomer) | O,N,O'-tridentate | DFT (BP86/6-311G(d,p)) researchgate.net |

| Ni(II) | Octahedral (fac-isomer) | O,N,O'-tridentate | DFT (mPW1PW91/6-311G(d,p)) researchgate.net |

| Pd(II) | Square Planar | N,N'-bidentate or N,O'-bidentate | DFT (BP86-D3/def2-TZVPP/PCM) researchgate.net |

| Cu(II) | Distorted Octahedral | O,N,O'-tridentate | Spectrophotometry & Potentiometry ias.ac.in |

The strength of the interaction between disodium iminodiacetate and various metal ions can be quantified through the calculation of binding energies. Computational methods provide a route to determine these energies, offering insights into the stability of different metal complexes. Quantum chemical calculations are used to simulate the binding process between ligands and hydrated metal ions, with the binding strength quantified by calculating binding energy and binding enthalpy. mdpi.com

Studies have shown that the deprotonation of the ligand has a profound impact on its binding ability. mdpi.com The deprotonation process increases the electron density of the ligand, significantly enhancing its potential to donate electrons and form stronger bonds with positively charged metal ions. mdpi.com This is reflected in higher calculated binding energies for the deprotonated forms. mdpi.com The total binding energy can be further analyzed by decomposing it into its constituent parts, such as van der Waals interactions and electrostatic energy, to understand the nature of the binding forces. frontiersin.org

Experimental stability constants show a clear trend for divalent transition metals, which can be rationalized through computational analysis of their electronic structures and coordination preferences. For example, the stability of IDA complexes with several divalent metals follows the Irving-Williams series.

Table 2: Relative Stability of Divalent Metal-IDA Complexes

| Metal Ion | Relative Stability | Log K (1:1 complex) |

|---|---|---|

| Copper(II) | Highest | 10.3 |

| Nickel(II) | High | Not Specified |

| Zinc(II) | Medium | Not Specified |

| Cobalt(II) | Lowest | Not Specified |

Data derived from stability constant trends.

Computational Elucidation of Reaction Mechanisms (e.g., Dehydrogenation Processes, Complexation Reactions)

Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions involving iminodiacetate. This includes its synthesis through dehydrogenation and its participation in complexation and redox reactions.

The mechanism of complexation and subsequent redox reactions has also been investigated. For example, the oxidation of iminodiacetate by a manganese(III) complex, [MnIII(cdta)]-, was studied kinetically. electronicsandbooks.comrsc.org The results suggest an inner-sphere mechanism where the iminodiacetate ligand first coordinates to the manganese center, replacing a water molecule, before the electron transfer occurs. electronicsandbooks.comrsc.org Computational models can be used to calculate the structures and energies of the proposed intermediates and transition states in such a mechanism, providing theoretical support for the experimentally observed reaction pathway.

Enzyme-Substrate Docking and Interaction Analysis (e.g., HIV-1 RT Active Site)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. nih.gov This method is critical in drug discovery for screening potential inhibitors. While specific docking studies of disodium iminodiacetate with HIV-1 reverse transcriptase (RT) are not prominent, the methodology can be applied to its derivatives to explore potential biological activity.

HIV-1 RT is a key enzyme for the replication of the viral RNA genome into DNA, making it a primary target for antiviral drugs. nih.govyoutube.com The enzyme is a heterodimer with two main active sites: a polymerase active site and an RNase H active site. youtube.com A third site, the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket, is an allosteric site located approximately 10 Å from the polymerase active site. youtube.com This hydrophobic pocket is a common target for inhibitors. youtube.com

In a typical computational workflow, a library of ligands, which could include novel iminodiacetate derivatives, is docked into the NNRTI binding pocket of the HIV-1 RT structure. nih.govnih.gov The docking algorithm samples numerous poses of the ligand within the pocket and scores them based on binding affinity, predicting the most stable binding mode. nih.gov Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted enzyme-ligand complex over time and to analyze the dynamic interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues in the binding site. nih.govdovepress.com

Table 3: Key Amino Acid Residues in the HIV-1 RT NNRTI Binding Pocket for Inhibitor Interaction

| Residue | Type of Interaction |

|---|---|

| LYS101 | Hydrogen Bond |

| LYS103 | Hydrogen Bond |

| LEU100 | Hydrophobic |

| VAL106 | Hydrophobic |

| VAL179 | Hydrophobic |

| TYR181 | Aromatic/Hydrophobic |

| TYR188 | Aromatic/Hydrophobic |

| PHE227 | Aromatic/Hydrophobic |

| LEU234 | Hydrophobic |

| PRO236 | Hydrophobic |

This table represents a compilation of key residues frequently identified in docking and structural studies of various inhibitors with HIV-1 RT. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By building a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thereby guiding the design of more potent molecules and prioritizing experimental efforts. nih.gov

The process involves several steps. First, a "training set" of molecules with known biological activities (e.g., inhibitory concentration) is selected. nih.gov For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. Using statistical or machine learning methods, an equation is derived that correlates the descriptors with the observed activity. nih.gov

While specific QSAR models focused solely on disodium iminodiacetate are not available, the methodology is broadly applicable to series of its derivatives designed for a particular biological target. For instance, if a series of iminodiacetate analogs were synthesized and tested for anti-HIV activity, QSAR could be employed. nih.gov The resulting model could identify the key structural features—such as the nature of substituents on the nitrogen atom or modifications to the acetate (B1210297) arms—that are most influential for activity. This information would be invaluable for the rational design of new derivatives with improved inhibitory potential against targets like HIV-1 RT. nih.govnih.gov

Future Research Directions and Emerging Trends

Development of Next-Generation Disodium (B8443419) Iminodiacetate-Based Materials

A significant emerging trend is the incorporation of iminodiacetate (B1231623) (IDA) functionalities into advanced materials to impart novel properties. One promising area is the development of "active packaging" for food preservation. Research has demonstrated that covalently grafting IDA onto polypropylene films creates a material with potent antioxidant properties. acs.orgresearchgate.net These films can chelate metal ions like Fe³⁺ and Cu²⁺, which are known to catalyze lipid oxidation and nutrient degradation in food products. acs.org

In a notable study, IDA-functionalized polypropylene films were shown to significantly extend the shelf life of model food systems. In an emulsified-oil system, these materials prolonged the lag phase of lipid hydroperoxide and hexanal formation from 5 to 25 days, performing as effectively as the conventional chelating agent EDTA. acs.orgresearchgate.net Furthermore, in an aqueous solution, the degradation half-life of ascorbic acid was extended from 5 to 14 days. acs.orgresearchgate.net This demonstrates the potential of IDA-based materials to replace migratory chelating agents, offering a safer and more effective solution for food packaging. researchgate.netresearchgate.net

| Material | Target Ion | Chelating Capacity (nmol/cm²) | Application | Reference |

| IDA-grafted Polypropylene | Fe³⁺ | 138.1 ± 26 | Antioxidant Food Packaging | acs.org |

| IDA-grafted Polypropylene | Cu²⁺ | 210.0 ± 28 | Antioxidant Food Packaging | acs.org |

Exploration of Novel Catalytic Systems Utilizing Iminodiacetate Ligands

The tridentate nature of the iminodiacetate ligand makes it an excellent candidate for the design of novel catalytic systems. Researchers are exploring the use of iminodiacetate and its derivatives to create metal-organic frameworks (MOFs) and other coordination polymers with tailored catalytic activities. These materials offer high surface areas and tunable electronic properties, making them promising for a range of organic transformations. springerprofessional.deresearchgate.netnih.gov

An emerging area of interest is the use of iminodiacetate-based MOFs as heterogeneous catalysts, which can overcome the challenges of catalyst separation and recycling associated with homogeneous systems. springerprofessional.de The structural versatility of MOFs allows for the creation of single-metal sites with well-defined coordination environments, which can lead to high selectivity in catalytic reactions. nih.gov Research is ongoing to develop iminodiacetate-based MOFs for applications in areas such as oxidation, reduction, and carbon-carbon bond-forming reactions. springerprofessional.deresearchgate.net

Integration of Disodium Iminodiacetate Hydrate (B1144303) into Multi-Functional Hybrid Systems

The development of hybrid energy storage devices, such as battery-supercapacitor hybrids, represents a significant step towards meeting the demands for high-power and high-energy-density systems. eaton.commdpi.compatent-art.comsemanticscholar.org While direct integration of disodium iminodiacetate hydrate into these systems is still an area of exploration, its potential lies in its ability to form stable complexes with a variety of metal ions that are active components in battery and supercapacitor electrodes. rsc.org

Future research may focus on the use of iminodiacetate-based coordination polymers or MOFs as electrode materials or as coatings to enhance the stability and performance of existing electrode materials. The chelating properties of the iminodiacetate ligand could be leveraged to control the deposition and dissolution of metal ions during charge-discharge cycles, potentially improving the cycle life and efficiency of batteries. patent-art.com Furthermore, the porous nature of iminodiacetate-based MOFs could facilitate ion transport, a critical factor in the performance of supercapacitors. mdpi.com

| Hybrid System Component | Potential Role of Iminodiacetate | Desired Outcome |

| Battery Electrode | Formation of stable metal-iminodiacetate complexes | Improved cycle life and stability |

| Supercapacitor Electrode | Incorporation into porous MOF structures | Enhanced ion transport and capacitance |

| Electrode Coating | Surface functionalization with iminodiacetate | Controlled metal ion deposition |

Innovations in Biotechnological and Pharmaceutical Applications

The ability of iminodiacetic acid derivatives to chelate radiometals has led to their established use in nuclear medicine, particularly in hepatobiliary imaging. nih.gov Emerging research is focused on designing novel iminodiacetate-based chelators for the development of next-generation radiopharmaceuticals with theranostic applications, combining both diagnostic and therapeutic capabilities. mdpi.comresearchgate.net These new agents aim to offer improved stability for a wider range of radiometals and faster complexation kinetics, which is particularly important for short-lived radioisotopes. mdpi.comresearchgate.net

Another innovative application is in the field of targeted drug delivery. Iminodiacetate-functionalized nanoparticles are being investigated as carriers for therapeutic agents. For instance, magnetic nanoparticles functionalized with IDA and charged with Cu²⁺ have shown the ability to selectively separate proteins, suggesting their potential for targeted delivery and purification in proteomic applications. acs.org The development of bifunctional chelators, where an iminodiacetate moiety is conjugated to a biologically active molecule, is a key strategy for targeting specific tissues or cells. nih.govnih.gov

Advanced Environmental Monitoring and Remediation Technologies

The strong chelating ability of the iminodiacetate group makes it highly effective for the capture of heavy metal ions from contaminated water. Future research is directed towards developing more efficient and selective iminodiacetate-functionalized materials for environmental remediation. This includes the creation of porous polymers and nanoporous carbons with high densities of IDA sites, leading to exceptional adsorption capacities for toxic metals like lead, copper, and cadmium. nih.gov

An iminodiacetate-functionalized hypercrosslinked polymer (IDA-HCP) has demonstrated a remarkable uptake capacity for Pb(II) of 1138 mg g⁻¹. nih.gov Similarly, nanoporous carbon modified with IDA has shown high adsorption capacities for Pb(II), Cu(II), and Cd(II).

| Adsorbent Material | Target Metal Ion | Adsorption Capacity (mg/g) | Reference |

| IDA-functionalized Hypercrosslinked Polymer | Pb(II) | 1138 | nih.gov |

| IDA-modified Nanoporous Carbon | Pb(II) | 147.4 | |

| IDA-modified Nanoporous Carbon | Cu(II) | 145.1 | |

| IDA-modified Nanoporous Carbon | Cd(II) | 142.3 |

In the realm of environmental monitoring, iminodiacetate-based sensors are being developed for the sensitive and selective detection of heavy metal ions. researchgate.netmdpi.com These sensors often utilize the change in optical or electrochemical properties upon metal chelation to provide a detectable signal.